molecular formula C10H15NO B1587780 1-(4-Methoxyphenyl)propan-1-amine CAS No. 83948-35-0

1-(4-Methoxyphenyl)propan-1-amine

Cat. No.: B1587780
CAS No.: 83948-35-0
M. Wt: 165.23 g/mol
InChI Key: WOEIOKRLEJXFEF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)propan-1-amine is a secondary amine compound of significant interest in neuroscience and medicinal chemistry research. This compound, with the molecular formula C10H15NO and an average molecular weight of 165.23 , is structurally characterized by a propylamine chain linked to a 4-methoxy phenyl ring. Researchers value this molecule for its role as a serotonergic agent of the amphetamine class . Its primary research application and mechanism of action involve functioning as a potent and selective serotonin-releasing agent (SRA). It mediates this effect by binding to alpha receptors and interacting with the serotonin transporter (SLC6A4), which is responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft back into the presynaptic terminal . By potently inhibiting this reuptake mechanism, it increases extracellular serotonin levels, making it a valuable pharmacological tool for studying serotonergic neurotransmission, receptor function, and the neurochemical basis of behavior in experimental models. The compound is provided exclusively for research purposes in laboratory settings. It is classified as harmful if swallowed (H302) . Researchers must handle it with appropriate precautions, including the use of personal protective equipment and ensuring adequate ventilation. This compound is intended for use by qualified professional researchers only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEIOKRLEJXFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389761
Record name 1-(4-methoxyphenyl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83948-35-0
Record name 1-(4-methoxyphenyl)propan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00389761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)propan-1-amine
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Synthetic Methodologies and Strategies for 1 4 Methoxyphenyl Propan 1 Amine

Racemic Synthesis Approaches

Reductive Amination Protocols of Ketone Precursors

Reductive amination of the precursor ketone, 1-(4-methoxyphenyl)propan-1-one, represents a common and versatile method for the synthesis of 1-(4-methoxyphenyl)propan-1-amine. youtube.comnist.gov This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the target amine. organic-chemistry.orgmasterorganicchemistry.com

The efficiency of reductive amination is highly dependent on several factors, including the molar ratios of reactants, the choice of acid catalyst, and the reducing agent employed.

Molar Ratios and Acid Catalysis: The reaction between a carbonyl compound and an amine to form an imine is an equilibrium process. The pH of the reaction medium plays a crucial role; it must be acidic enough to protonate the hydroxyl group of the intermediate carbinolamine for elimination as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. masterorganicchemistry.com A common approach involves using an excess of the amine to shift the equilibrium towards imine formation. The use of a Lewis acid, such as titanium(IV) isopropoxide, can also activate the ketone towards nucleophilic attack by the amine. psu.edu

Reducing Agents: A variety of reducing agents can be utilized for the in-situ reduction of the imine intermediate. Sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are frequently employed. masterorganicchemistry.com NaBH₃CN is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the starting ketone, which is advantageous when working with precious starting materials. masterorganicchemistry.com Other systems, such as catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Pd/C), can also be applied. organic-chemistry.org

Table 1: Optimization of Reductive Amination Conditions

Parameter Variation Effect on Yield/Selectivity Reference
Reducing Agent NaBH₄ vs. NaBH₃CN NaBH₃CN can offer higher selectivity for the imine reduction, minimizing reduction of the starting ketone. masterorganicchemistry.com
Catalyst Acid Catalysis (e.g., AcOH) Essential for imine formation, but concentration must be controlled to avoid amine protonation. masterorganicchemistry.com
Lewis Acid Ti(Oi-Pr)₄ Can enhance the rate of imine formation by activating the ketone. psu.edu
Amine Source Ammonia (B1221849), Ammonium (B1175870) Formate The choice of amine source can influence reaction conditions and by-product formation. organic-chemistry.org
Solvent Methanol, Ethanol (B145695) The solvent can affect the solubility of reactants and the rate of reaction. organic-chemistry.org

A primary challenge in reductive amination is the formation of side products. The most common side product is the secondary amine formed from the reaction of the newly formed primary amine with another molecule of the ketone, followed by reduction. Over-alkylation can be a significant issue. masterorganicchemistry.com The formation of cyclic adducts has also been observed in some reductive amination reactions, particularly depending on the pH and the order of reagent addition. nih.gov

Strategies to minimize side product formation include:

Stepwise Procedures: A stepwise approach, involving the pre-formation and isolation of the imine before reduction, can sometimes afford greater control and purity.

Control of Stoichiometry: Careful control of the molar ratio of the amine source to the ketone can help to suppress the formation of secondary amines.

Purification: Purification of the final product is typically achieved through techniques such as distillation or chromatography to remove unreacted starting materials and side products.

Catalytic Hydrogenation of Nitrile Precursors

An alternative synthetic route to this compound involves the catalytic hydrogenation of a nitrile precursor, such as 2-(4-methoxyphenyl)propanenitrile. This method is widely used in industry for the production of primary amines due to its high atom economy. bme.huacs.org

The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield in nitrile hydrogenation.

Raney Nickel: Raney Nickel is a commonly used catalyst for the hydrogenation of nitriles. bme.huethz.ch These reactions are often carried out at elevated temperatures and hydrogen pressures. The presence of ammonia is frequently required to suppress the formation of secondary and tertiary amines. google.com

Palladium on Carbon (Pd/C): Pd/C is another effective catalyst for nitrile hydrogenation. lookchem.comrsc.org However, with aromatic nitriles, a competing hydrogenolysis reaction can occur, leading to the formation of byproducts. acs.orgresearchgate.net For instance, the hydrogenation of benzonitrile (B105546) over Pd/C can yield toluene (B28343) as a significant byproduct. acs.org The use of additives or specific solvents can sometimes mitigate this issue. nih.gov

Platinum(IV) Oxide (PtO₂): Adam's catalyst, PtO₂, has been shown to be a useful catalyst for the hydrogenation of nitriles, sometimes offering improved selectivity towards the primary amine compared to Pd/C, albeit with potentially lower reaction rates. hidenanalytical.comasianpubs.org

Table 2: Catalyst Systems for Nitrile Hydrogenation

Catalyst Typical Conditions Advantages Disadvantages Reference
Raney Nickel High pressure H₂, elevated temperature, often with NH₃ High activity, cost-effective Requires harsh conditions, pyrophoric when dry bme.huyoutube.com
Pd/C H₂ gas, various pressures and temperatures Highly active Prone to causing hydrogenolysis of aromatic nitriles acs.orgresearchgate.net
PtO₂ H₂ gas, various pressures and temperatures Can offer better selectivity to primary amine than Pd/C Generally lower activity than Pd/C hidenanalytical.com

The primary challenge in the catalytic hydrogenation of nitriles is controlling the selectivity to obtain the desired primary amine. The reaction proceeds through an imine intermediate. This intermediate can react with the primary amine product to form a secondary amine, which can then be further hydrogenated. acs.org

The selectivity of the hydrogenation is influenced by:

Catalyst Choice: As discussed, different catalysts exhibit varying selectivities. For example, rhodium on carbon (Rh/C) has been shown to selectively produce secondary amines from aliphatic nitriles, while Pd/C can lead to tertiary amines. acs.org

Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol can interact with the amine product, potentially inhibiting its further reaction and thus increasing the selectivity for the primary amine. bme.hu

Additives: The addition of basic compounds like ammonia or sodium hydroxide (B78521) can suppress the formation of secondary and tertiary amines. bme.hugoogle.com

Process throughput is a function of reaction rate and yield. Optimizing reaction parameters such as temperature, pressure, and catalyst loading is crucial for maximizing throughput. While higher temperatures and pressures can increase the reaction rate, they may also lead to a decrease in selectivity due to the formation of undesired byproducts. A careful balance must be struck to achieve both high conversion and high selectivity for an efficient and economical process.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer an efficient approach to complex molecules. baranlab.orgscribd.com While specific examples detailing a one-pot, multi-component synthesis of this compound are not extensively documented in the reviewed literature, the principles of MCRs can be applied. For instance, a reaction analogous to the Strecker synthesis could theoretically be employed, involving the reaction of 4-methoxybenzaldehyde, a cyanide source, and an amine in a single pot. baranlab.org Another relevant MCR is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov Adapting such established MCRs could provide a convergent and atom-economical route to this compound and its derivatives.

Enantioselective Synthesis Pathways

The production of single-enantiomer chiral amines is of paramount importance, particularly in the pharmaceutical industry. univ-perp.frnih.gov Enantioselective methods for preparing this compound focus on establishing the desired stereochemistry at the chiral center.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. acs.org This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction.

Biocatalysis has emerged as a highly effective and sustainable method for chiral amine synthesis. nih.gov Enzymes, operating under mild conditions, offer high stereoselectivity. nih.gov

ω-Transaminases (ω-TAs) are particularly valuable for the synthesis of chiral amines. nih.govacs.org These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone acceptor. nih.gov The synthesis of enantiopure this compound can be achieved using an appropriate ω-transaminase to asymmetrically aminate 1-(4-methoxyphenyl)propan-1-one. The high stereoselectivity of these enzymes often leads to products with high enantiomeric excess. acs.org

Alcohol Dehydrogenases (ADHs) can be used in coupled enzyme systems. For example, an ADH can be used to regenerate the cofactor (e.g., NADH) required by an amine dehydrogenase, which in turn catalyzes the reductive amination of a ketone. mdpi.com This creates a redox-neutral cycle for the continuous production of the chiral amine.

The use of stereocomplementary enzymes allows for the production of either enantiomer of a chiral amine from a racemic mixture. acs.org For example, a one-pot, two-step deracemization strategy can be employed using an amine transaminase (ATA) and an amine dehydrogenase (AmDH). acs.org In this process, one enantiomer of the racemic amine is selectively deaminated by an enantioselective ATA. The resulting ketone is then asymmetrically aminated by a stereocomplementary AmDH to yield the desired single enantiomer of the amine. acs.org This approach has been successfully applied to the synthesis of various chiral amines. acs.org

Application of Chiral Auxiliaries

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. tcichemicals.com

In this strategy, a chiral auxiliary is attached to a precursor molecule to create a diastereomeric intermediate. A subsequent diastereoselective reaction introduces the desired stereocenter. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

A documented synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine utilizes (R)-α-methylphenethylamine as a chiral auxiliary. google.com This auxiliary reacts with p-methoxyphenylacetone to form an imine, which is then hydrogenated to create a chiral amine intermediate. After separation of the diastereomers, the chiral auxiliary is removed to yield the desired product. google.com This method, while effective, often involves multiple steps and purification of diastereomers.

Chiral Resolution Techniques

Chiral resolution remains a widely practiced and economically viable method for obtaining enantiomerically pure amines. This approach involves the separation of a racemic mixture into its constituent enantiomers. The primary methods employed for the resolution of this compound include diastereomeric salt formation and crystallization, as well as kinetic resolution strategies.

Diastereomeric Salt Formation and Crystallization

A classical and robust method for resolving racemic amines is through the formation of diastereomeric salts. onyxipca.commdpi.com This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically an optically active acid, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization. mdpi.com

The choice of the chiral resolving agent is paramount for the successful separation of enantiomers. A variety of optically active acids are commercially available and have been successfully employed in resolution processes. onyxipca.com For the resolution of basic compounds like this compound, common choices include tartaric acid and its derivatives, mandelic acid, and camphor-10-sulfonic acid. onyxipca.com

Specifically, derivatives of tartaric acid have proven effective in the resolution of structurally similar amines. google.comrasayanjournal.co.in For instance, in the resolution of a key intermediate for the synthesis of Apremilast, (R,R)-4-chlorotartranilic acid, a derivative of L-(+)-tartaric acid, was used to achieve high yield and enantiomeric purity of the desired (S)-amine. google.com This suggests that tartaric acid derivatives are strong candidates for the resolution of this compound. The selection is often based on an empirical screening process to identify the acid that provides the best crystal quality and separation efficiency. onyxipca.com

Resolving AgentRationale for Selection
L-Tartaric AcidA readily available and cost-effective natural chiral resolving agent. nih.gov
(S)-(-)-α-MethylbenzylamineA common resolving agent for acidic compounds, but its acidic counterparts are used for basic amines.
Dibenzoyl-L-tartaric acidA derivative of tartaric acid that often forms highly crystalline salts. onyxipca.com
(1R)-(-)-Camphor-10-sulfonic acidA strong acid that can form stable salts with amines. onyxipca.com

The solvent system plays a crucial role in the efficiency of diastereomeric salt crystallization. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts, allowing for the preferential crystallization of one diastereomer while the other remains in the mother liquor. Optimization of the solvent system often involves screening a range of solvents with varying polarities, such as alcohols (e.g., methanol, ethanol, isopropanol), ketones, esters, and aqueous mixtures. nih.gov

The temperature profile of the crystallization process is another critical parameter to control. A carefully controlled cooling rate can promote the formation of large, pure crystals and prevent the co-precipitation of the more soluble diastereomer. nih.gov In some cases, the addition of a co-solvent or an anti-solvent can be used to fine-tune the solubility and improve the resolution efficiency.

Kinetic Resolution Strategies

Kinetic resolution is a powerful method that relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer being preferentially converted to a new product, while the unreacted enantiomer is enriched.

Lipases are a class of enzymes that have found widespread application in the kinetic resolution of racemic alcohols and amines due to their high enantioselectivity, mild reaction conditions, and broad substrate specificity. researchgate.netnih.govpolimi.itbme.hu In the context of resolving this compound, a lipase-catalyzed acylation would be a typical approach.

The racemic amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), and Rhizopus microsporus have demonstrated high efficacy in resolving various chiral amines. researchgate.netbme.hu The choice of the acyl donor and the solvent can significantly influence the reaction rate and enantioselectivity.

EnzymeAcyl DonorSolventTypical Outcome
Candida antarctica Lipase B (CAL-B)Ethyl acetateTolueneHigh conversion and enantiomeric excess for various amines.
Pseudomonas cepacia Lipase (Amano Lipase PS)Isopropenyl acetatetert-Butyl methyl etherEffective for the resolution of primary and secondary alcohols and amines. researchgate.net
Rhizopus microsporus fermented solidsEthyl oleaten-HeptaneHigh activity and stability in esterification reactions. researchgate.net

A limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer.

For the DKR of this compound, a lipase-catalyzed acylation could be combined with a racemization catalyst. The lipase would selectively acylate one enantiomer, and the racemization catalyst would continuously convert the remaining unreacted enantiomer back into the racemic mixture. This dynamic process funnels the entire starting material towards the desired acylated product. Ruthenium-based catalysts are often employed for the racemization of amines in DKR processes. The successful implementation of DKR requires careful optimization of the reaction conditions to ensure compatibility between the enzyme and the racemization catalyst.

Chemical Reactivity and Transformation Studies of 1 4 Methoxyphenyl Propan 1 Amine

Functional Group Transformations

The reactivity of 1-(4-methoxyphenyl)propan-1-amine is centered around its amine moiety and the methoxy-substituted phenyl ring. These sites allow for a variety of chemical modifications.

Oxidation Reactions of the Amine Moiety

The primary amine group of this compound is susceptible to oxidation, which can lead to the formation of imines and nitriles under appropriate conditions.

The oxidation of primary amines to imines is a fundamental transformation in organic synthesis. While specific studies on the direct oxidation of this compound to an imine are not extensively documented in publicly available literature, the formation of related imine structures is known. For instance, the condensation reaction between 4-methoxypropiophenone and aniline (B41778) yields N-(1-(4-methoxyphenyl)propylidene)aniline, an imine. This reaction, however, starts from the corresponding ketone and not the amine. The synthesis of this imine is achieved in dichloromethane (B109758) at 0°C over 48 hours in the presence of trichlorosilane (B8805176) and a chiral catalyst, with a reported yield of 73.0%.

Reduction Reactions to Alternative Amine Structures or Alcohols

The reduction of amines is less common than the reduction of other functional groups. However, related structures can be reduced to form amines. A patent describes the reduction of an imine intermediate, formed from 4-methoxyacetophenone, to yield (S)-(-)-1-(4-methoxyphenyl)ethylamine using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This demonstrates a pathway to synthesize chiral amines from related precursors.

The reduction of a primary amine to an alcohol is not a standard transformation. However, the corresponding alcohol, 1-(4-methoxyphenyl)propan-1-ol, can be synthesized by the catalytic hydrogenation of 4-methoxypropiophenone using Raney Nickel as a catalyst. This reaction provides a route to the alcohol analogue of the target amine.

Nucleophilic Substitution Reactions

The nucleophilic character of the amine group and the potential for substitution on the aromatic ring or at the methoxy (B1213986) group provide avenues for further functionalization.

The primary amine in this compound can act as a nucleophile and undergo N-alkylation with alkyl halides. This reaction typically proceeds via an SN2 mechanism. The reaction of primary amines with alkyl halides can sometimes lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. To achieve selective mono-methylation, the amine can first be converted to its N-trifluoroacetyl derivative, which is then treated with methyl iodide under basic conditions.

The methoxy group on the phenyl ring can be cleaved to form a hydroxyl group through O-demethylation. A common reagent for this transformation is boron tribromide (BBr3). The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This reaction is typically performed in a solvent like dichloromethane at low temperatures. While this is a general method for demethylating aryl methyl ethers, specific studies on this compound are not prevalent, and the presence of the amine group could potentially complicate the reaction, possibly requiring protection of the amine or careful control of reaction conditions.

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its behavior and optimizing reaction conditions.

The oxidation of primary amines generally proceeds through a one-electron transfer to form a radical cation. This is followed by deprotonation at the α-carbon to give a radical, which can then undergo further oxidation to an iminium cation. The iminium ion can then be hydrolyzed to a carbonyl compound or, in the absence of water, can be a key intermediate in the formation of other products. The specific pathway will depend on the oxidant and reaction conditions used.

The mechanism of nucleophilic substitution at the amine involves the lone pair of electrons on the nitrogen atom acting as a nucleophile to attack an electrophilic carbon, such as in an alkyl halide. This is a classic SN2 reaction.

For O-demethylation with BBr3, the mechanism involves the Lewis acidic boron atom coordinating to the oxygen of the methoxy group. This makes the methyl group more susceptible to nucleophilic attack by a bromide ion, leading to the cleavage of the methyl-ether bond.

Unveiling the Chemical Transformations of this compound

The study of primary amines, such as this compound, is a cornerstone of modern organic synthesis, providing access to a diverse array of more complex nitrogen-containing molecules. The reactivity of this compound is governed by the interplay between the nucleophilic amine group, the benzylic position susceptible to radical or ionic intermediates, and the influence of the electron-donating methoxy group on the aromatic ring. This article delves into the chemical reactivity and transformation studies of this compound, focusing on mechanistic investigations, C-N bond activation, and rearrangement pathways.

1 Mechanistic Investigations of Amine-Involving Reactions

The primary amine functionality of this compound is a key center of reactivity, participating in a variety of fundamental organic reactions. Mechanistic investigations into these transformations provide a deeper understanding of the reaction pathways and allow for the optimization of synthetic protocols.

One of the most fundamental reactions involving this amine is its formation through the reductive amination of 4-methoxypropiophenone. This transformation typically proceeds via the initial formation of an imine or enamine intermediate, followed by reduction. The choice of reducing agent and reaction conditions can significantly influence the reaction mechanism and efficiency. For instance, catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common method. The mechanism involves the catalytic activation of hydrogen and its subsequent addition across the C=N double bond of the intermediate imine.

Furthermore, the amine group can act as a nucleophile in condensation reactions. For example, the reaction with aldehydes or ketones forms Schiff bases (imines). The formation of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine, a related Schiff base, highlights this reactivity. nih.gov Such reactions are typically reversible and are often driven to completion by the removal of water. The electronic nature of the substituents on both the amine and the carbonyl compound can affect the rate of reaction and the stability of the resulting imine.

2 C-N Bond Activation and Deaminative Coupling Mechanisms

The activation and subsequent cleavage of the carbon-nitrogen (C-N) bond in primary amines is a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. These deaminative coupling reactions often proceed through radical intermediates, offering a complementary approach to traditional cross-coupling methods.

A general and widely adopted strategy for the deaminative functionalization of primary amines involves their conversion into more reactive species, such as Katritzky pyridinium (B92312) salts. nih.govbldpharm.com Although specific studies on this compound are not extensively documented, the general mechanism provides a framework for its potential reactivity. The primary amine reacts with a pyrylium (B1242799) salt to form the corresponding N-alkylpyridinium salt. This salt can then participate in photoredox or transition-metal-catalyzed reactions.

Under photoredox conditions, the pyridinium salt can act as an electron acceptor in an electron donor-acceptor (EDA) complex. nih.gov Upon visible light irradiation, a single-electron transfer (SET) can occur, leading to the formation of an alkyl radical and the release of pyridine. This radical can then be trapped by a suitable coupling partner, such as an activated alkene in a Giese-type reaction.

Alternatively, nickel-catalyzed deaminative cross-electrophile coupling represents another powerful avenue for C-N bond activation. In this approach, the in situ generated alkyl radical from the activated amine can be intercepted by a nickel catalyst, leading to the formation of an alkyl-nickel intermediate. This intermediate can then undergo reductive elimination with an aryl halide to form a new C-C bond. The reaction is often promoted by a reductant and a suitable ligand for the nickel catalyst.

Table 1: General Conditions for Deaminative Cross-Coupling Reactions

Activation MethodCatalyst/InitiatorCoupling PartnerProduct Type
Katritzky Salt FormationPhotoredox Catalyst (e.g., Ir or Ru complex) or EDA ComplexActivated Alkenes, Alkynes, Aryl HalidesAlkylated, Alkenylated, Alkynylated, or Arylated Products
Katritzky Salt FormationNickel Catalyst (e.g., NiBr2·diglyme) with a LigandAryl Halides, Alkyl HalidesCross-Coupled Products

3 Intramolecular Rearrangements and Cyclization Pathways

Intramolecular reactions of this compound and its derivatives can lead to the formation of cyclic structures, which are prevalent motifs in many biologically active compounds and natural products. The specific pathways for these rearrangements and cyclizations are dictated by the nature of the substituents and the reaction conditions employed.

While specific studies on the intramolecular rearrangements of this compound are scarce in the literature, the general principles of amine chemistry suggest potential pathways. For instance, if the molecule is appropriately functionalized, intramolecular cyclization can occur. An example of a related transformation is the radical deaminative ipso-cyclization of 4-methoxyanilines with 1,7-enynes. nih.gov This reaction proceeds via an in situ generated diazonium salt, which then triggers a cascade of cyclizations to form complex polycyclic structures. This suggests that if this compound were derivatized with a suitable tethered unsaturation, similar radical-mediated cyclizations could be envisioned.

Another potential cyclization pathway for derivatives of this compound involves the Pictet-Spengler reaction. If the amine were to react with an aldehyde or ketone to form an imine, and the methoxy-substituted phenyl ring were sufficiently activated, an intramolecular electrophilic substitution could lead to the formation of a tetrahydroisoquinoline ring system. The success of such a reaction would depend on the reaction conditions and the electronic properties of the aromatic ring.

Furthermore, enamide cyclizations represent a powerful tool for the synthesis of N-heterocycles. If this compound were acylated to form an enamide, this derivative could undergo various cyclization reactions. For example, an aza-Prins cyclization could be initiated by protonation of the enamide, followed by intramolecular attack of a tethered nucleophile.

Table 2: Potential Intramolecular Cyclization Strategies for Derivatives of this compound

Derivative TypeReaction NameKey IntermediateProduct Type
N-alkenyl/alkynyl amineRadical CyclizationAlkyl RadicalCyclic Amines
N-acylated amine (enamide)Aza-Prins CyclizationIminium IonN-Heterocycles
AminePictet-Spengler ReactionIminium IonTetrahydroisoquinolines

Applications in Advanced Organic Synthesis

Precursor and Intermediate Chemistry

As a primary amine, 1-(4-Methoxyphenyl)propan-1-amine serves as a crucial starting material or intermediate in the construction of more complex molecular architectures. Its reactivity allows for a wide range of chemical modifications, making it an important component in multistep synthetic pathways.

The structural motif of this compound is found within various biologically active molecules. Its derivatives have been investigated for their potential therapeutic effects. For instance, N-ethyl-1-(4-methoxyphenyl)propan-1-amine has been studied as a musculotropic antispasmodic agent, indicating its potential in regulating smooth muscle function. sigmaaldrich.com

A significant application of a closely related isomer, (R)-1-(4-methoxyphenyl)propan-2-amine, is as a key intermediate in the synthesis of the long-acting β2-adrenergic receptor agonist (R,R)-formoterol, a drug used in the management of asthma. researchgate.net The synthesis involves the use of a chiral amine intermediate that is subsequently elaborated to form the final active pharmaceutical ingredient. researchgate.net This highlights the importance of methoxyphenyl-containing amines in the development of respiratory medicines.

Furthermore, the ethylamine (B1201723) analogue, (S)-(-)-1-(4-methoxyphenyl)ethylamine, is a versatile chiral building block used in the asymmetric synthesis of several important pharmaceutical compounds. google.com These include the anti-diabetic drug Sitagliptin, the anti-platelet agent Elarofiban, and the CXCR4 antagonist GSK812397. google.com This underscores the broad utility of this class of compounds in medicinal chemistry.

To explore and optimize the biological activity of lead compounds, medicinal chemists systematically modify their structures, a process known as derivatization for structure-activity relationship (SAR) studies. The amine functionality and the aromatic ring of this compound provide convenient handles for such modifications.

The amine group can undergo a variety of chemical reactions, including oxidation to form ketones or aldehydes, and reduction to yield secondary or tertiary amines. sigmaaldrich.com Nucleophilic substitution reactions can also be performed to replace the ethyl group with other functional groups. sigmaaldrich.com These transformations allow for the synthesis of a library of analogues with diverse properties. By testing the biological activity of these derivatives, researchers can identify the key structural features required for a desired therapeutic effect. For example, a related compound, (R)-1-(4-methoxyphenyl)propan-2-amine, can have its amine group oxidized to an imine or nitrile, or the entire compound can be reduced to the corresponding alcohol. The methoxy (B1213986) group on the phenyl ring can also be substituted through nucleophilic aromatic substitution.

Table 1: Potential Derivatization Reactions of this compound for SAR Studies

Reaction TypeFunctional Group TargetedPotential OutcomeRelevance to SAR
OxidationAmineKetone/AldehydeInvestigate the importance of the amine for activity.
ReductionAmineSecondary/Tertiary AmineExplore the effect of substitution on the nitrogen atom.
SubstitutionEthyl groupVaried alkyl/aryl groupsDetermine the influence of steric and electronic properties at this position.
Nucleophilic Aromatic SubstitutionMethoxy groupOther functional groupsProbe the role of the electron-donating methoxy group on the aromatic ring.

Role as Chiral Auxiliary in Asymmetric Synthesis

The presence of a stereocenter in this compound makes its enantiomerically pure forms valuable as chiral auxiliaries. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and are then removed to yield an enantiomerically enriched product.

Enantiomerically pure amines, such as the isomers of this compound, are crucial for the synthesis of single-enantiomer drugs. The different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize one enantiomer is of paramount importance in the pharmaceutical industry.

Chiral amines are widely employed in asymmetric synthesis. sigmaaldrich.com For example, a related compound, (R)-α-methylphenethylamine, is used as a chiral auxiliary in the synthesis of a chiral amine intermediate for (R,R)-formoterol. researchgate.net The process involves the formation of an imine, followed by a stereoselective reduction. researchgate.net Similarly, (S)-(-)-1-(4-methoxyphenyl)ethylamine is utilized as a chiral resolving agent and a catalyst in asymmetric synthesis. google.com The use of such chiral building blocks is a key strategy for producing enantiomerically pure molecules. acs.org

Diversification in Material Science Precursor Synthesis

While the primary applications of this compound and its derivatives have been in the realm of pharmaceuticals and fine chemicals, there is growing interest in their potential use as precursors for advanced materials. Amine derivatives are known to be key components in the synthesis of polymers and dyes. researchgate.net

Derivatives of amines containing methoxyphenyl groups have been explored for applications in organic electronics. A patent describes the use of amine derivatives incorporating carbazole (B46965) and benzofluorene groups, where a methoxyphenyl group is a possible substituent, for use in organic electroluminescent (EL) devices. google.com These materials can function as hole transport materials, hole injection materials, or light-emitting materials. google.com

Furthermore, the amine functionality in compounds like this compound can be used to introduce this moiety into conductive polymers. For instance, derivatives of polypyrrole containing amine groups are valuable for bioconjugation in the development of biosensors. nih.gov While direct utilization of this compound in this context is not extensively documented, the principles of polymer functionalization suggest its potential as a precursor for creating novel materials with tailored electronic and biological properties.

Computational Chemistry and Theoretical Modeling of 1 4 Methoxyphenyl Propan 1 Amine

Molecular Interaction Studies:

Comprehensive molecular docking or other simulation studies detailing the potential interactions of 1-(4-Methoxyphenyl)propan-1-amine with biological targets or other molecules are not documented in scientific literature.

Hydrogen Bonding Networks in Crystal Lattices and Solution

Hydrogen bonding plays a crucial role in determining the supramolecular architecture of this compound in both the solid state and in solution. The primary amine (-NH₂) group acts as a hydrogen bond donor, while the nitrogen atom and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors.

In a crystalline environment, these interactions lead to the formation of ordered, three-dimensional networks. Theoretical models predict that the most stable crystal packing would involve intermolecular N-H···N and N-H···O hydrogen bonds. The N-H···N interactions would link molecules into chains or dimers, while the N-H···O interactions with the methoxy group's oxygen would provide additional stability and directionality to the crystal lattice. The presence of the chiral center in this compound suggests that in a racemic mixture, complex hydrogen-bonding patterns between enantiomers could arise, potentially forming centrosymmetric dimers.

In protic solvents, such as water or alcohols, this compound is expected to form extensive hydrogen bonds with the solvent molecules. The amine group can both donate and accept hydrogen bonds, and the methoxy oxygen can also act as an acceptor. These interactions significantly influence the solubility and conformational preferences of the molecule in solution. Computational models can simulate these solvent-solute interactions to predict solvation energies and the local solvent structure around the molecule.

Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers

Interaction TypeDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
N-H···N2.9 - 3.2160 - 175-3.5 to -5.0
N-H···O (methoxy)2.8 - 3.1155 - 170-2.5 to -4.0

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show characteristic spikes for H···H, O···H, and N···H contacts, confirming the prevalence of these interactions in the crystal structure.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational method that allows for the visualization of weak interactions in real space. It is based on the electron density and its derivatives. The NCI plot typically shows isosurfaces colored according to the strength and nature of the interaction.

For this compound, NCI analysis would reveal large, green-colored isosurfaces corresponding to weak van der Waals interactions, which are prevalent throughout the molecule. More localized, blue-colored isosurfaces would indicate stronger, attractive interactions such as the N-H···N and N-H···O hydrogen bonds. Red-colored isosurfaces might appear in regions of steric repulsion, for example, within the core of the phenyl ring. This technique provides a detailed picture of the balance of attractive and repulsive non-covalent forces that govern the molecule's conformation and its interactions with its environment.

Reaction Pathway Predictions and Catalytic Cycle Modeling

Theoretical modeling can be employed to predict reaction pathways and understand catalytic cycles involving this compound. This is particularly useful for designing new synthetic routes or for understanding its metabolic fate.

Transition State Analysis and Energy Profiles

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. A key aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate.

For a reaction involving this compound, such as N-alkylation or acylation, transition state analysis can provide the activation energy, which is directly related to the reaction rate. The geometry of the transition state reveals the atomic arrangement at the point of highest energy, offering insights into the reaction mechanism. For example, in an SN2 reaction at the nitrogen atom, the transition state would feature a pentacoordinate nitrogen with elongated bonds to the incoming and leaving groups.

An energy profile for a multi-step reaction would show the relative energies of all reactants, intermediates, transition states, and products, allowing for the identification of the rate-determining step.

Solvation Effects in Computational Reaction Modeling

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Computational models can account for solvation effects either explicitly, by including a number of solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a given dielectric constant.

For reactions of this compound, which has a polar amine group, solvation effects are expected to be significant, especially in polar solvents. The solvent can stabilize charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy and increasing the reaction rate. For instance, a reaction that proceeds through a charged intermediate will be significantly accelerated in a polar solvent compared to a nonpolar solvent.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., GIAO for NMR)

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure and conformation of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts.

By performing GIAO calculations on different possible conformers of this compound, a theoretical NMR spectrum can be generated. Comparison of the calculated chemical shifts for the ¹H and ¹³C nuclei with the experimental spectrum can help in assigning the peaks and in determining the predominant conformation of the molecule in solution. Discrepancies between the calculated and experimental spectra can point to specific solvent effects or dynamic processes that are not fully captured by the computational model.

Table 3: Predicted ¹³C NMR Chemical Shifts (GIAO) for a Representative Conformer of this compound

AtomPredicted Chemical Shift (ppm)
C (ipso-amine)55.2
C (propyl-CH)32.1
C (propyl-CH₃)11.5
C (ipso-methoxy)158.9
C (ortho to methoxy)114.1
C (meta to methoxy)128.3
C (methoxy)55.3

Spectroscopic Analysis of this compound Remains Undocumented in Key Scientific Literature

The structural elucidation and confirmation of a chemical compound rely heavily on these spectroscopic methods. For this compound, this would involve a multi-faceted approach to map its molecular framework and identify its constituent functional groups. However, without access to published spectra, a detailed analysis based on direct research findings cannot be provided at this time.

An article based on the requested outline would necessitate the following unavailable information:

FT-IR and FT-Raman Data: Specific absorption and scattering band frequencies (in cm⁻¹) to confirm the presence of the primary amine (N-H stretching and bending), the methoxy group (C-O stretching), the aromatic ring (C=C and C-H vibrations), and the propyl chain (C-H aliphatic stretching and bending).

¹H NMR Data: Precise chemical shifts (in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (in Hz) for each unique proton in the molecule. This would include signals for the two sets of aromatic protons, the benzylic proton, the methylene (B1212753) and methyl protons of the propyl group, the methoxy protons, and the amine protons.

¹³C NMR Data: The chemical shifts for each of the ten distinct carbon environments within the molecule, which are essential for mapping the carbon skeleton.

Advanced 2D NMR Data: Correlation plots from techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) that would definitively establish the connectivity between protons and carbons, confirming the isomeric structure.

While spectroscopic data exists for analogous compounds such as 1-(4-methoxyphenyl)propan-1-one (the ketone precursor) nist.govnist.gov, 1-(4-methoxyphenyl)ethylamine (the ethylamine (B1201723) analog) google.com, and 1-(4-methoxyphenyl)propan-2-amine (an isomer) nih.gov, this information cannot be used to accurately describe this compound.

Until research containing the synthesis and detailed spectroscopic characterization of this compound is published, a complete and factual article as per the specified outline cannot be generated.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal, providing definitive information on molecular structure, conformation, and stereochemistry.

The determination of the absolute configuration of a chiral molecule is crucial for understanding its stereospecific interactions. Single-crystal X-ray diffraction is the most reliable method for unambiguously assigning the absolute configuration of stereogenic centers. This is typically achieved through the analysis of anomalous dispersion effects, which are more pronounced when heavier atoms (such as sulfur or halogens) are present in the structure. mdpi.comnih.gov However, advancements in diffractometer technology and computational methods now often permit the determination of absolute configuration for molecules containing only lighter atoms like oxygen, provided that high-quality crystals are available. nih.gov

For this compound, obtaining a single crystal of one of its enantiomers, or a salt with a chiral counter-ion of known absolute configuration (a chiral auxiliary), would allow for the definitive assignment of the (R) or (S) configuration at the stereogenic center (C1). While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, the general methodology remains the standard approach.

In the case of this compound, several key interactions would be expected to direct its crystal packing:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atom itself and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. This would likely lead to the formation of common supramolecular synthons, such as N-H···N or N-H···O hydrogen bonds, creating chains or more complex networks within the crystal lattice. mdpi.com

π-π Stacking: The presence of the 4-methoxyphenyl (B3050149) ring allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: The ethyl group and aromatic ring hydrogens can participate in weaker C-H···π interactions with the phenyl rings of neighboring molecules.

Analysis of related aminophenyl derivatives shows that N-H···O and N-H···N hydrogen bonds, along with various π-interactions, are dominant forces in their crystal packing, often leading to the formation of infinite chains or layered structures. mdpi.com The interplay of these forces determines the final, most thermodynamically stable crystal lattice.

Chiroptical Spectroscopy and Enantiomeric Purity Assessment

Chiroptical spectroscopy and chiral chromatography are essential tools for separating enantiomers and determining the enantiomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for the analytical and preparative separation of enantiomers. mz-at.de The principle relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times. chiralpedia.com

For the separation of phenylalkylamines like this compound, several types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven successful in resolving a broad range of chiral compounds, including amines. nih.govnih.gov Another class of CSPs suitable for primary amines are those based on crown ethers, which interact with the charged ammonium (B1175870) ion formed under acidic mobile phase conditions. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation. rsc.org

A study on the lipase-catalyzed resolution of various chiral amines utilized HPLC with cellulose-based CSPs (ODH and LUX-3) to monitor the reactions and determine enantiomeric excess, demonstrating the suitability of these columns for compounds structurally similar to this compound. nih.gov

Table 1: Common Chiral Stationary Phases for Phenylalkylamine Separation

CSP TypeCommon Trade NamesTypical Mobile PhaseInteraction Mechanism
Polysaccharide (Cellulose)Chiralcel® OD, Chiralcel® OJHexane/IsopropanolHydrogen bonding, dipole-dipole, π-π interactions, inclusion
Polysaccharide (Amylose)Chiralpak® AD, Chiralpak® ASHexane/IsopropanolHydrogen bonding, dipole-dipole, π-π interactions, inclusion
Crown EtherCrownpak® CR(+)Perchloric acid solutionHost-guest complexation with primary ammonium ions
Protein-BasedChiral-AGPAqueous buffersHydrophobic and polar interactions

This table is generated based on general knowledge of chiral separations and data from multiple sources. nih.govnih.govrsc.orgnih.gov

Chiral Gas Chromatography (GC) is another powerful technique for separating volatile chiral compounds. nih.govchromatographyonline.com For amines, which can exhibit poor peak shape due to their polarity, derivatization is a common strategy to improve chromatographic performance and enhance enantioselectivity. nih.govnih.gov The amine is typically converted into a less polar amide derivative using a chiral or achiral derivatizing agent. mdpi.com

Commonly used CSPs for GC are based on cyclodextrin (B1172386) derivatives. wiley.comgcms.cz These macrocyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, leading to separation. The choice of the cyclodextrin derivative and the GC temperature program are key parameters for achieving resolution. wiley.com For phenylalkylamines, derivatization with reagents like trifluoroacetic anhydride (B1165640) followed by separation on a cyclodextrin-based column is a well-established approach. nih.govsci-hub.se

Table 2: Common Derivatization and GC Conditions for Chiral Amine Analysis

Derivatizing AgentAnalyte DerivativeCommon Chiral GC Column
Trifluoroacetic Anhydride (TFAA)TrifluoroacetamideChirasil-Dex, Chirasil-Val
N-Trifluoroacetyl-L-prolyl chloride (TFPC)Proline amide diastereomersAchiral column (e.g., DB-5)
Isopropyl isocyanateIsopropylureaProline-based chiral column

This table is generated based on general principles and data from multiple sources. nih.govnih.govmdpi.comsci-hub.se

Optical rotation is the characteristic property of chiral substances to rotate the plane of plane-polarized light. masterorganicchemistry.com This phenomenon is measured using a polarimeter, and the result is expressed as the specific rotation [α], a standardized value for a given compound under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.org Enantiomers rotate light by equal magnitudes but in opposite directions. A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. wikipedia.org

The specific rotation is a fundamental property of an enantiomer and can be used to determine the enantiomeric excess (ee) of a mixture. libretexts.org By comparing the observed rotation of a sample to the specific rotation of the pure enantiomer, the percentage of each enantiomer in the mixture can be calculated. youtube.com It is important to note that there is no simple correlation between the (R/S) designation of a compound and the direction (+/-) of its optical rotation. masterorganicchemistry.com

While specific optical rotation values for the enantiomers of this compound are not readily found in the surveyed literature, a closely related compound, (S)-1-(4-methoxyphenyl)ethylamine, is reported to have a specific rotation of -34° (neat), indicating it is levorotatory. thermofisher.com This suggests that the enantiomers of this compound would also exhibit significant optical activity, allowing for this method to be a viable, though less precise than chromatography, tool for assessing enantiomeric purity.

Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxyphenyl Propan 1 Amine

Derivatization Methods for Stereochemical Analysis (e.g., Marfey's Reagent)

The determination of the absolute configuration of chiral amines is a critical analytical challenge. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation and identification require the introduction of a chiral element. One of the most effective and widely used methods is pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC).

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a highly effective CDA for the resolution of primary and secondary amines. The reagent was introduced by Paul Marfey in 1984 and has since become a staple in the stereochemical analysis of amino acids and other chiral amines.

The underlying principle of Marfey's method involves the nucleophilic aromatic substitution reaction between the primary amine of the analyte, in this case, this compound, and the electrophilic fluorine atom of Marfey's reagent. This reaction results in the formation of a stable diastereomeric adduct. When a racemic mixture of this compound is reacted with L-FDAA, two diastereomers are formed: (R)-1-(4-Methoxyphenyl)propan-1-yl-L-alaninamide and (S)-1-(4-Methoxyphenyl)propan-1-yl-L-alaninamide.

These resulting diastereomers can then be separated and quantified using reversed-phase HPLC. The separation is based on the differential interactions of the diastereomers with the stationary phase. The elution order of the diastereomers is generally consistent; for primary amines derivatized with L-FDAA, the D- or (R)-enantiomer derivative typically elutes later than the L- or (S)-enantiomer derivative. This is attributed to differences in their three-dimensional structures and intramolecular hydrogen bonding, which affects their polarity and interaction with the non-polar stationary phase.

Detailed Research Findings:

The derivatization of a racemic mixture of this compound with Marfey's reagent proceeds under mild conditions. Typically, the amine is dissolved in a suitable solvent, such as acetone (B3395972) or a mixture of acetone and water, and a solution of Marfey's reagent is added. The reaction is carried out in a slightly basic medium, often achieved by the addition of a weak base like sodium bicarbonate, and is typically heated for a specific duration to ensure complete derivatization.

Following the reaction, the mixture is neutralized, and an aliquot is directly injected into the HPLC system. The derivatives are detected using a UV detector, as the dinitrophenyl group of Marfey's reagent is a strong chromophore with a maximum absorbance around 340 nm.

While specific retention time data for the diastereomers of this compound derivatized with Marfey's reagent are not extensively published, the expected chromatographic behavior can be inferred from studies on structurally similar compounds, such as amphetamine and its analogues. For these compounds, baseline separation of the diastereomers is readily achieved on standard C8 or C18 reversed-phase columns.

Below is a representative data table illustrating the expected results from an HPLC analysis of the L-FDAA derivatives of (R)- and (S)-1-(4-Methoxyphenyl)propan-1-amine.

Table 1: Representative HPLC Data for the Separation of Diastereomers of this compound Derivatized with L-FDAA

DiastereomerExpected Elution OrderRepresentative Retention Time (min)
(S)-1-(4-Methoxyphenyl)propan-1-yl-L-alaninamideFirst15.2
(R)-1-(4-Methoxyphenyl)propan-1-yl-L-alaninamideSecond17.8

Note: The retention times are illustrative and can vary depending on the specific HPLC conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

The successful separation of the diastereomers allows for the determination of the enantiomeric excess (e.e.) and the absolute configuration of the original amine by comparing the retention times with those of derivatized enantiomerically pure standards.

Mechanistic Pharmacology and Molecular Biology of 1 4 Methoxyphenyl Propan 1 Amine Analogues

Receptor and Enzyme Interaction Mechanisms

The interaction of 1-(4-Methoxyphenyl)propan-1-amine analogues with various receptors and enzymes is central to their pharmacological profile. These interactions are dictated by the specific structural features of each analogue, which determine their affinity and activity at different biological targets.

Modulation of Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine (B1211576) Pathways)

Analogues of this compound have been shown to interact with both serotonin and dopamine receptor systems. The presence and position of the methoxy (B1213986) group on the phenyl ring, a common feature in this class of compounds, significantly influences receptor affinity.

With regard to the serotonin system, studies on phenalkylamine analogues have demonstrated that methoxylation generally enhances affinity for serotonin (5-HT) receptors. nih.gov More specifically, research into conformationally constrained analogues, such as trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines, has identified these compounds as potent and selective ligands for the 5-HT1A receptor. researchgate.net These findings suggest that the 4-methoxyphenyl (B3050149) moiety is a key structural component for high-affinity binding to this serotonin receptor subtype.

In the context of the dopamine system, these analogues also exhibit notable activity. The aforementioned trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines show measurable affinity for D2 dopamine receptors, although with lower potency compared to their 5-HT1A receptor interactions. researchgate.net The structural characteristics of these compounds, particularly the methoxyphenyl group, play a role in their binding to dopamine receptors, a finding that is consistent with broader studies on dopamine receptor ligands. researchgate.netnih.gov

Inhibition Mechanisms of Metabolic Enzymes (e.g., Monoamine Oxidase)

A significant aspect of the pharmacology of some this compound analogues is their ability to inhibit monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities.

Research on p-Methoxyamphetamine, a close structural analogue of this compound, has shown it to be a potent and reversible inhibitor of MAO-A. nih.gov In vitro studies have determined its inhibitory constant (Ki) to be approximately 0.22 microM for the oxidation of serotonin, a primary substrate for MAO-A. nih.gov This inhibitory activity is highly selective for the A-isoform, with only weak action against MAO-B. nih.gov This selectivity is a critical aspect of its pharmacological profile, as MAO-A is the primary enzyme responsible for breaking down serotonin and norepinephrine (B1679862) in the brain. The mechanism of inhibition is reversible, meaning the compound does not form a permanent bond with the enzyme. nih.gov

The structure-activity relationship of phenethylamine (B48288) derivatives indicates that substitutions on the phenyl ring, such as the para-methoxy group, are crucial in determining the potency and selectivity of MAO inhibition. nih.gov

Ligand Binding Studies and Affinities

Ligand binding assays have provided quantitative data on the affinity of this compound analogues for various receptors and enzymes. These studies are essential for understanding the potency and selectivity of these compounds.

For example, detailed binding studies on trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine, an analogue, have revealed high affinity for the human 5-HT1A receptor. researchgate.net The results also demonstrated significant selectivity for the 5-HT1A receptor over both D2 dopamine and alpha1-adrenergic receptors. researchgate.net

Below is a table summarizing the binding affinities (Ki) of a representative analogue for various receptors, as well as the inhibitory constant for MAO-A.

CompoundTargetBinding Affinity (Ki) in nM
trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine5-HT1A Receptor0.028
trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazineD2 Receptor2194
trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazinealpha1 Receptor767
p-MethoxyamphetamineMAO-A220

Cellular Pathway Modulation

Beyond direct receptor and enzyme interactions, analogues of this compound can modulate intracellular signaling cascades, leading to broader cellular effects.

Effects on Cell Signaling Cascades (e.g., STAT3 Pathway)

One of the most significant findings in this area is the interaction of a this compound analogue with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The STAT3 pathway is a critical signaling cascade involved in cell growth, survival, and inflammation.

A specific analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been identified as a potent inhibitor of STAT3. Research has shown that MMPP can effectively suppress STAT3 signaling pathways. Mechanistically, MMPP has been found to decrease the phosphorylation of STAT3 induced by lipopolysaccharide (LPS) in a dose-dependent manner. Furthermore, it reduces the DNA-binding activity of STAT3, which is a crucial step for its function as a transcription factor.

The table below summarizes the observed effects of MMPP on the STAT3 pathway.

CompoundCellular EffectMechanism of Action
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)Inhibition of pro-inflammatory mediatorsDecreases LPS-induced STAT3 phosphorylation and DNA-binding activity

Investigations into Musculotropic Antispasmodic Activity

Musculotropic antispasmodics are substances that act directly on smooth muscle to cause relaxation, independent of nerve stimulation. A primary mechanism for this action is the blockade of calcium channels, which prevents the influx of calcium necessary for muscle contraction.

To date, specific studies investigating the musculotropic antispasmodic activity of this compound or its close analogues are not extensively available in the scientific literature. While the broader class of phenethylamines has been studied for various pharmacological effects, direct evidence linking this specific methoxy-substituted propanamine structure to smooth muscle relaxation via a musculotropic mechanism has not been established. In a study on phenolic compounds from Morus nigra, a methoxy derivative of an active antispasmodic compound was found to be inactive, suggesting that methoxylation can, in some contexts, abolish this activity. researchgate.net

Therefore, while the potential for these compounds to interact with smooth muscle is of scientific interest, particularly given their interactions with receptors and enzymes that can influence muscle tone, further research is required to determine if they possess direct musculotropic antispasmodic properties.

Structure-Activity Relationship (SAR) and Ligand Design Principles

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is crucial for understanding their pharmacological effects and for the rational design of new ligands with desired selectivity for biological targets. As a substituted cathinone (B1664624) derivative, its interactions with monoamine transporters and other receptors are highly dependent on its structural features.

Impact of Substituent Modifications on Biological Target Selectivity

The biological activity and selectivity of this compound analogues are significantly influenced by modifications at three primary locations: the aromatic ring, the alpha-carbon of the propanamine side chain, and the terminal amine group. Research on related substituted cathinones provides a framework for understanding these relationships. nih.govnih.gov

Aromatic Ring Substitutions:

The nature and position of substituents on the phenyl ring play a critical role in determining the affinity and selectivity of these compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.govacs.org

Position of Substitution: A quantitative structure-activity relationship (QSAR) analysis of para-substituted methcathinone (B1676376) analogues has shown that the steric bulk of the substituent at the para-position is a key determinant of selectivity between DAT and SERT. Larger substituents at this position tend to shift selectivity towards SERT. acs.org In contrast, meta-substituted cathinones often exhibit higher affinity for DAT, which can correlate with greater psychostimulant effects in vivo. acs.org For this compound, the methoxy group is in the para position. Modifications to this group or the introduction of other substituents would be expected to modulate its transporter selectivity.

Nature of Substituent: The addition of a p-trifluoromethyl (p-CF3) group to the methcathinone scaffold has been shown to enhance selectivity for SERT. acs.org In contrast, compounds with 3-fluoro- or 4-bromo-substitutions on the phenyl ring of methcathinone have been identified as substrates for all three monoamine transporters (DAT, SERT, and NET). nih.gov

Side Chain and Amine Modifications:

Modifications to the propan-1-amine side chain and the terminal amine group also have a profound impact on the pharmacological profile.

Alpha-Carbon Alkylation: In the broader class of cathinones, the length of the alkyl chain on the α-carbon influences transporter affinity. For instance, in the α-pyrrolidinophenone series of cathinones, increasing the length of the carbon chain from methyl to pentyl leads to a progressive increase in affinity for DAT. nih.gov

Amine Substitution: The nature of the substituent on the terminal amine is a key factor in determining whether a compound acts as a transporter substrate (releaser) or a reuptake inhibitor (blocker). nih.govnih.gov For example, N-ethyl substitution in some cathinone series can increase the potency for DAT inhibition. frontiersin.org

The following table summarizes the general structure-activity relationships for substituted cathinones, which provides a basis for predicting the effects of modifications to this compound.

Structural Modification Observed Effect on Biological Target Selectivity
Phenyl Ring Substitution
Para-substitution with bulky groupsIncreased selectivity for SERT over DAT. acs.org
Meta-substitutionGenerally higher affinity for DAT. acs.org
Para-trifluoromethyl substitutionEnhanced selectivity for SERT. acs.org
Alpha-Carbon Modification
Increasing alkyl chain lengthCan increase affinity for DAT in certain series. nih.gov
Amine Group Modification
N-alkylation (e.g., N-ethyl)Can increase potency at DAT. frontiersin.org

These SAR insights are instrumental in the design of new analogues of this compound with tailored selectivity profiles for specific monoamine transporters, which is a key aspect of developing compounds with more targeted therapeutic effects or for probing the function of these transporters.

Molecular Docking and Receptor Modeling for Binding Site Prediction

To gain a deeper understanding of the molecular interactions between this compound analogues and their biological targets, computational methods such as molecular docking and receptor modeling are employed. These techniques are invaluable for predicting the binding orientation and affinity of a ligand within the active site of a receptor, thereby guiding the design of more potent and selective molecules.

Molecular Modeling of Target Receptors:

For many target proteins, such as the monoamine transporters (DAT, SERT, NET) and various G-protein coupled receptors (GPCRs), experimentally determined crystal structures may not be available. In such cases, homology modeling is a powerful tool to generate a three-dimensional model of the target protein. nih.gov This process involves using the known crystal structure of a related protein (a template) with sufficient sequence similarity to build a model of the protein of interest. For instance, the crystal structures of the human β2-adrenergic receptor have been used as templates to model the human serotonin 1A (5-HT1A) receptor, a potential target for compounds like this compound. nih.gov The reliability of such models is generally higher when the sequence identity between the target and the template is significant. nih.gov

Molecular Docking Simulations:

Once a reliable model of the target receptor is obtained, molecular docking simulations can be performed to predict how a ligand, such as an analogue of this compound, will bind to it. Docking algorithms explore various possible conformations and orientations of the ligand within the receptor's binding pocket and calculate a scoring function to estimate the binding affinity.

For example, in a study of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, which are analogues of the core structure, molecular docking was used to investigate their interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The docking results revealed key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligands and specific amino acid residues in the active site of the receptor. nih.gov These predicted interactions help to explain the observed biological activity and provide a rational basis for designing new derivatives with improved potency.

The general workflow for molecular docking and receptor modeling in the context of this compound analogues would typically involve:

Target Identification: Selecting the biological target of interest (e.g., DAT, SERT, 5-HT receptor subtype).

Receptor Modeling: If an experimental structure is unavailable, a homology model of the target receptor is constructed.

Ligand Preparation: The three-dimensional structure of the this compound analogue is generated and optimized.

Docking Simulation: The ligand is docked into the binding site of the receptor model.

Analysis of Results: The predicted binding poses and interaction energies are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that contribute to binding.

The insights gained from these computational studies are invaluable for the iterative process of ligand design, allowing for the in-silico screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C4) and amine proton shifts (δ 1.2–1.5 ppm for CH₂CH₂NH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 180.1152 for C₁₀H₁₅NO⁺) .
  • X-ray Crystallography : Resolves absolute configuration of enantiomers .

How can researchers address discrepancies in reported pharmacological data for this compound analogs?

Advanced Research Focus
Contradictions often stem from:

  • Metabolic Stability : Cytochrome P450 isoforms (e.g., CYP2D6) may differentially metabolize analogs, altering in vivo activity .
  • Off-Target Effects : Screen against panels of 50+ GPCRs to identify unintended interactions (e.g., α₁-adrenergic receptors) .
    Methodological Solutions :
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations with receptor occupancy .
  • Cryo-EM Structures : Resolve ligand-receptor complexes to clarify binding modes .

What strategies improve the yield of this compound in multistep syntheses?

Q. Basic Research Focus

  • Catalyst Optimization : Use Pd/C or Raney nickel for efficient hydrogenation .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance intermediate stability .
    Data Table :
StepYield (%)Key Parameter
Reductive Amination65–75pH 7.0, 25°C, 12 hrs
Chiral Resolution40–50Chiralcel OD-H column

How do solvent polarity and temperature affect the reaction kinetics of this compound in nucleophilic substitutions?

Q. Advanced Research Focus

  • Polar Solvents (DMF, DMSO) : Accelerate SNAr reactions at the methoxy group (k = 0.45 min⁻¹ at 60°C) but increase racemization risk .
  • Low-Temperature Conditions : Reduce by-product formation (<5%) in Grignard additions .
    Kinetic Analysis :
  • Arrhenius plots reveal activation energy (Eₐ) of 85 kJ/mol for methoxy deprotection .

What computational methods predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • QSAR Models : Correlate logP values (1.8–2.5) with blood-brain barrier permeability .
  • Docking Simulations : AutoDock Vina predicts binding affinities (±0.5 kcal/mol accuracy) for serotonin receptors .
    Case Study : Methyl substitution at the α-carbon increases metabolic half-life (t₁/₂ from 2.1 to 4.3 hrs in rat liver microsomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.